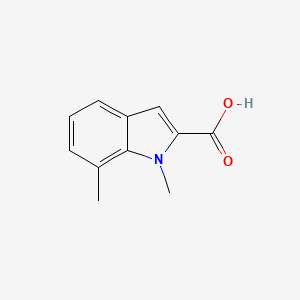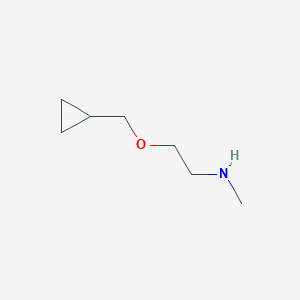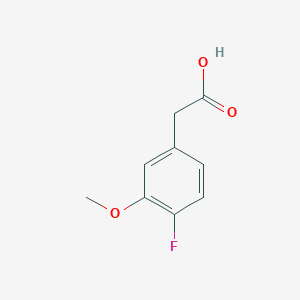
1,7-dimethyl-1H-indole-2-carboxylic acid
Übersicht
Beschreibung
1,7-Dimethyl-1H-indole-2-carboxylic acid is a derivative of indolecarboxylic acid, which is a known class of plant auxins. These compounds are of interest due to their biological activity, which includes the ability to form stable metal complexes in plant tissues. The indolecarboxylic acids have been studied for their interactions with metals, which are crucial for understanding their role in biological systems .
Synthesis Analysis
The synthesis of metal complexes with indolecarboxylic acids involves the reaction of the appropriate acid with metal acetates in aqueous ethanol. The resulting compounds have been characterized using various techniques such as thermal, spectroscopic, and magnetic measurements. For instance, copper(II) complexes with different indolecarboxylic acids have been synthesized and analyzed, providing insights into the nature of the metal-ligand interactions .
Molecular Structure Analysis
The molecular structure of indolecarboxylic acid derivatives, such as indole-3-carboxylic acid, has been elucidated through crystallography. The crystal structure of indole-3-carboxylic acid reveals the presence of centrosymmetric hydrogen-bonded cyclic carboxylic acid dimers, which are further linked into a sheet structure through peripheral intermolecular hydrogen bonds. These structural features are significant for understanding the properties and reactivity of the compound .
Chemical Reactions Analysis
Indolecarboxylic acids participate in the formation of metal complexes, which is a key chemical reaction for these compounds. The metal complexes formed by indolecarboxylic acids, such as those with copper(II), cobalt(II), and nickel(II), have been studied to determine the nature of the interactions between the metal ions and the ligands. The spectroscopic data from these studies suggest that the ligands act as simple carboxylic acids in the solid state, without involving the indole nitrogen in metal coordination .
Physical and Chemical Properties Analysis
The physical and chemical properties of indolecarboxylic acid derivatives are influenced by their ability to form hydrogen bonds and metal complexes. The crystal structures of these compounds, as well as their metal complexes, provide valuable information about their physical properties, such as melting points and solubility. The chemical properties, including reactivity and stability, are also determined by the nature of the interactions within the compounds and with metal ions. The spectroscopic and magnetic measurements of the metal complexes offer insights into the electronic structure and magnetic properties of these compounds .
Wissenschaftliche Forschungsanwendungen
Antifungal Metabolites
Indole derivatives, closely related to 1,7-dimethyl-1H-indole-2-carboxylic acid, have been identified in antifungal studies. For instance, compounds like 1H-indole-3-carboxylic acid, isolated from the fungus Aporpium caryae, have shown potential as antifungal metabolites (Levy et al., 2000).
Oligomerization Reactions
Research on indole derivatives, including compounds like indole-5-carboxylic acid, has explored their role in oligomerization reactions with thiols. These reactions are important for the synthesis of complex organic compounds (Mutulis et al., 2008).
Oxidation Chemistry
The oxidation chemistry of indole-2-carboxylic acid has been studied, with findings on the kinetics of decay of UV-absorbing intermediates and the characterization of various products like dioxindoles and dimers. This research is significant for understanding the redox behavior of such compounds (Goyal & Sangal, 2005).
Cancer Detection
Indole derivatives have been used in the synthesis of water-soluble dyes for cancer detection. A study developed a dye using a structure similar to this compound, demonstrating its potential in optical imaging for cancer detection (Pham et al., 2005).
Synthesis and Antimicrobial Activity
Indole-2-carboxylic acid derivatives have been synthesized for therapeutic applications. Their antimicrobial activities against various bacteria and fungi have been tested, showing significant results (Raju et al., 2015).
Energy Conversion
Studies on carboxylated cyanine dyes, which are structurally related to indole derivatives, have been conducted to improve photoelectric conversion in dye-sensitized solar cells. This research contributes to the development of more efficient solar energy technologies (Wu et al., 2009).
Wirkmechanismus
Target of Action
It’s known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that can lead to a variety of biological effects . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses . The specific interactions and resulting changes would depend on the particular target and the structure of the indole derivative.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been found to inhibit the replication of certain viruses, suggesting an impact on viral life cycle pathways .
Result of Action
Given the broad range of biological activities associated with indole derivatives, the effects could potentially include antiviral, anti-inflammatory, anticancer, and other therapeutic actions .
Eigenschaften
IUPAC Name |
1,7-dimethylindole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-4-3-5-8-6-9(11(13)14)12(2)10(7)8/h3-6H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IORFLRMMPCRQJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(N2C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649234 | |
| Record name | 1,7-Dimethyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
858233-18-8 | |
| Record name | 1,7-Dimethyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,7-Dimethyl-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[4-(Trifluoromethyl)piperidino]nicotinic acid](/img/structure/B1328130.png)



![Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B1328137.png)
![Methyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate](/img/structure/B1328138.png)
![5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1328139.png)






![2'-Fluoro-2-methyl[1,1'-biphenyl]-4-amine](/img/structure/B1328167.png)